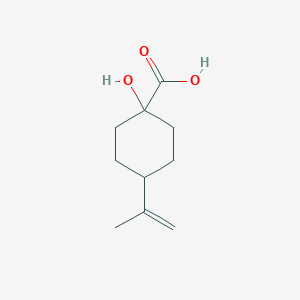![molecular formula C14H16BrN3O B14370356 N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea CAS No. 90120-08-4](/img/structure/B14370356.png)
N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is an organic compound with the molecular formula C12H14BrN3O. It is characterized by the presence of a bromophenyl group and a pyrrolidinylidene group, making it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of 3-bromobenzaldehyde with 1-methylpyrrolidine-2-one in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(m-Bromophenyl)-3-(1-methylpyrrolidin-2-ylidene)urea
- (E)-2-(3-Bromophenyl)ethenyl) boronic acid MIDA ester
Uniqueness
N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its bromophenyl and pyrrolidinylidene groups contribute to its versatility in various applications .
Propiedades
Número CAS |
90120-08-4 |
|---|---|
Fórmula molecular |
C14H16BrN3O |
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
1-[2-(3-bromophenyl)ethenyl]-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C14H16BrN3O/c1-18-9-3-6-13(18)17-14(19)16-8-7-11-4-2-5-12(15)10-11/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,16,19) |
Clave InChI |
HAMIWQPGUYFKBV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1=NC(=O)NC=CC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


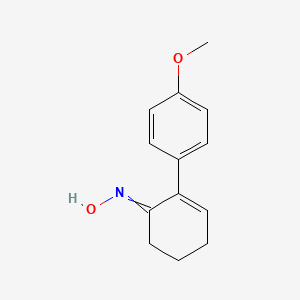
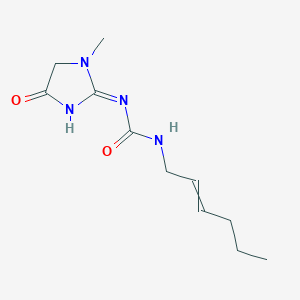
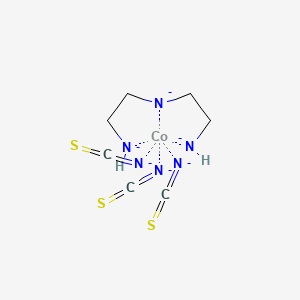
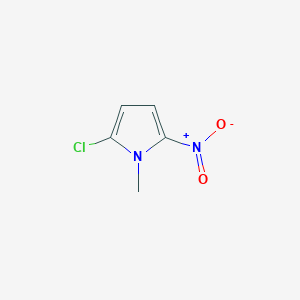
![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
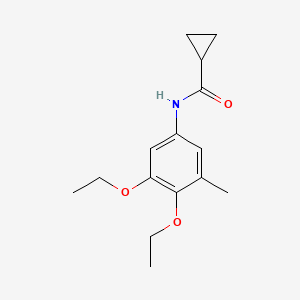
![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
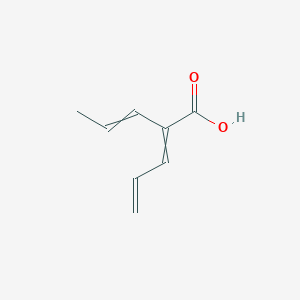

![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
